2-(2-(Trifluoromethyl)phenyl)oxazolo[4,5-b]pyridine
Overview
Description
2-(2-(Trifluoromethyl)phenyl)oxazolo[4,5-b]pyridine is a heterocyclic compound that contains both oxazole and pyridine rings.
Preparation Methods
The synthesis of 2-(2-(Trifluoromethyl)phenyl)oxazolo[4,5-b]pyridine typically involves the reaction of 2-amino-3-hydroxypyridine with 4-chlorobenzoic acid under specific conditions. The reaction yields an off-white solid with a melting point of 165–168°C . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.
Chemical Reactions Analysis
2-(2-(Trifluoromethyl)phenyl)oxazolo[4,5-b]pyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxazole derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the oxazole and pyridine rings.
Scientific Research Applications
2-(2-(Trifluoromethyl)phenyl)oxazolo[4,5-b]pyridine has been extensively studied for its antimicrobial properties. It has shown significant activity against methicillin-resistant Staphylococcus aureus, making it a potential candidate for developing new antibacterial agents .
Mechanism of Action
The mechanism of action of 2-(2-(Trifluoromethyl)phenyl)oxazolo[4,5-b]pyridine involves its interaction with bacterial proteins, leading to the inhibition of bacterial growth. Molecular docking studies have shown that this compound can bind to specific bacterial proteins, disrupting their function and ultimately leading to bacterial cell death .
Comparison with Similar Compounds
Similar compounds to 2-(2-(Trifluoromethyl)phenyl)oxazolo[4,5-b]pyridine include other oxazolo[4,5-b]pyridine derivatives. These compounds share similar structural features but may differ in their substituents, leading to variations in their biological activity. For example, derivatives with different substituents on the phenyl ring may exhibit different levels of antimicrobial activity .
Properties
IUPAC Name |
2-[2-(trifluoromethyl)phenyl]-[1,3]oxazolo[4,5-b]pyridine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7F3N2O/c14-13(15,16)9-5-2-1-4-8(9)12-18-11-10(19-12)6-3-7-17-11/h1-7H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQLLJLSNMUKOMR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC3=C(O2)C=CC=N3)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7F3N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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